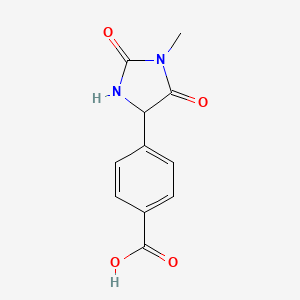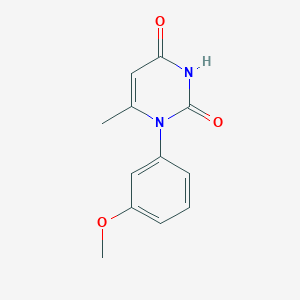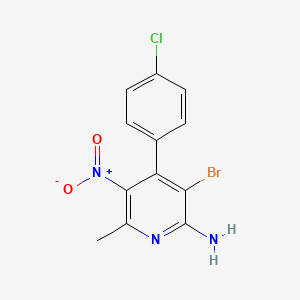
3-Bromo-4-(4-chlorophenyl)-6-methyl-5-nitropyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-(4-chlorophenyl)-6-methyl-5-nitropyridin-2-amine: is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of bromine, chlorine, methyl, and nitro functional groups attached to a pyridine ring. The unique combination of these substituents imparts specific chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(4-chlorophenyl)-6-methyl-5-nitropyridin-2-amine typically involves multi-step organic reactions. One common approach is the bromination of a precursor pyridine derivative, followed by nitration and subsequent substitution reactions to introduce the chlorophenyl and methyl groups. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired transformations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
化学反应分析
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The bromine and chlorine substituents can participate in nucleophilic substitution reactions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Substituted pyridine derivatives: from nucleophilic substitution reactions.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new materials and catalysts.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of halogen and nitro groups can enhance binding affinity to biological targets.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The specific arrangement of functional groups can influence the biological activity and selectivity of these compounds.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and agrochemicals. Its reactivity and stability make it suitable for various applications in chemical manufacturing.
作用机制
The mechanism of action of 3-Bromo-4-(4-chlorophenyl)-6-methyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the halogen substituents can form halogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
- 3-Bromo-4-(4-fluorophenyl)-6-methyl-5-nitropyridin-2-amine
- 3-Bromo-4-(4-methylphenyl)-6-methyl-5-nitropyridin-2-amine
- 3-Bromo-4-(4-iodophenyl)-6-methyl-5-nitropyridin-2-amine
Comparison: Compared to its analogs, 3-Bromo-4-(4-chlorophenyl)-6-methyl-5-nitropyridin-2-amine exhibits unique reactivity due to the presence of the chlorine substituent Chlorine’s electronegativity and size can influence the compound’s chemical behavior and interactions with biological targets
属性
分子式 |
C12H9BrClN3O2 |
|---|---|
分子量 |
342.57 g/mol |
IUPAC 名称 |
3-bromo-4-(4-chlorophenyl)-6-methyl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C12H9BrClN3O2/c1-6-11(17(18)19)9(10(13)12(15)16-6)7-2-4-8(14)5-3-7/h2-5H,1H3,(H2,15,16) |
InChI 键 |
STDWNQYTSVPUIC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=N1)N)Br)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


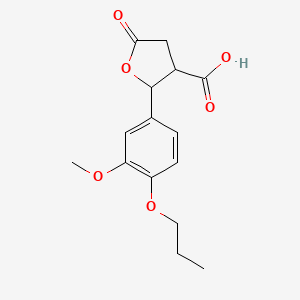
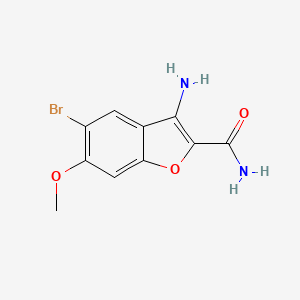
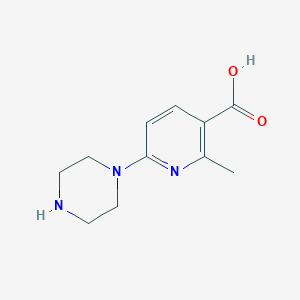
![3-Oxo-4-phenethyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B15056693.png)
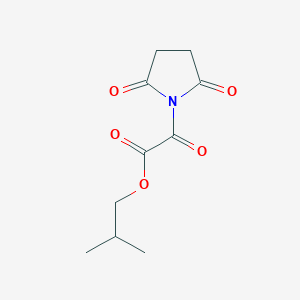


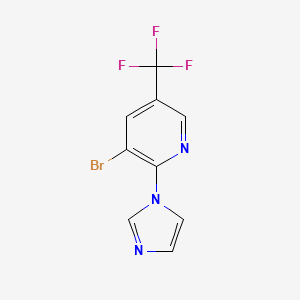


![2-(6-(3,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B15056719.png)

